4,4'-Bipyridine, 1,1',4,4'-tetrahydro-1,1'-dimethyl-
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Overview
Description
N,N'-dimethyl-4,4'-bipyridinium dichloride , is a redox-active organic compound. It is a member of the viologen family, which are known for their ability to undergo reversible oxidation-reduction reactions. The reduced form of methyl viologen is often referred to as the mono-cation radical (MV^+•).
Synthetic Routes and Reaction Conditions:
Electrochemical Reduction: Reduced methyl viologen can be synthesized by electrochemically reducing the dication form (MV^2+). This process involves applying an electrical current to a solution containing the dication form, resulting in the formation of the mono-cation radical.
Photochemical Reduction: Another method involves photochemically reducing the dication form using light energy. This process typically requires a photosensitizer to absorb light and transfer the energy to the dication form, leading to its reduction.
Industrial Production Methods: The industrial production of reduced methyl viologen involves large-scale electrochemical or photochemical reduction processes. These methods are optimized to achieve high yields and purity, making the compound suitable for various applications.
Types of Reactions:
Oxidation: Reduced methyl viologen can be oxidized back to its dication form (MV^2+).
Reduction: The dication form can be reduced to the mono-cation radical (MV^+•).
Substitution Reactions: Reduced methyl viologen can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrochemical Reduction: Electrolytes such as sodium chloride or potassium chloride are used, and the reaction is carried out in an electrochemical cell.
Photochemical Reduction: Photosensitizers such as methylene blue or rose bengal are used, and the reaction is performed under controlled light conditions.
Major Products Formed:
Oxidation: Dication form (MV^2+).
Reduction: Mono-cation radical (MV^+•).
Substitution Reactions: Various substituted viologen derivatives.
Scientific Research Applications
Reduced methyl viologen has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active probe in electrochemical studies and as a mediator in electron transfer reactions.
Biology: It serves as a model compound for studying electron transfer processes in biological systems, such as in photosynthesis and respiration.
Medicine: Reduced methyl viologen is used in the development of biosensors and diagnostic tools for detecting oxidative stress and other biological markers.
Industry: It is employed in the production of functional materials with unique electrochromic and radical-rich properties.
Mechanism of Action
The mechanism by which reduced methyl viologen exerts its effects involves its ability to undergo reversible redox reactions. The mono-cation radical (MV^+•) can accept or donate electrons, making it a versatile compound in various applications. The molecular targets and pathways involved depend on the specific application, but generally, reduced methyl viologen interacts with other redox-active species to facilitate electron transfer processes.
Comparison with Similar Compounds
Reduced methyl viologen is compared with other similar compounds, such as paraquat and phenanthroline :
Paraquat: Both reduced methyl viologen and paraquat are viologens and share similar redox properties. paraquat is more commonly used as a herbicide, while reduced methyl viologen is used in research applications.
Phenanthroline: Phenanthroline is another redox-active compound, but it has a different structure and is used primarily as a chelating agent in analytical chemistry.
Properties
CAS No. |
16968-09-5 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-methyl-4-(1-methyl-4H-pyridin-4-yl)-4H-pyridine |
InChI |
InChI=1S/C12H16N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-12H,1-2H3 |
InChI Key |
KJZHLKZXRSCVKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(C=C1)C2C=CN(C=C2)C |
Origin of Product |
United States |
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